molecular formula C16H26N4OS B4742582 2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide

2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide

Cat. No.: B4742582
M. Wt: 322.5 g/mol
InChI Key: XSKGRFVOTQZDKK-UHFFFAOYSA-N
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Description

2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the cyclohexylethyl and cyclopropylacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide stands out due to its unique combination of functional groups and molecular structure. Similar compounds include other triazole derivatives, such as:

Properties

IUPAC Name

2-[[5-(2-cyclohexylethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-20-14(10-7-12-5-3-2-4-6-12)18-19-16(20)22-11-15(21)17-13-8-9-13/h12-13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKGRFVOTQZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CC2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide
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2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide
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2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide
Reactant of Route 4
2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide
Reactant of Route 5
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2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide
Reactant of Route 6
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2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide

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